
Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate is a chemical compound known for its unique structure, which includes a cyclohexane ring substituted with an ethyl ester and a 1,3-dithiane moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone derivatives with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a dithiane intermediate, which is then esterified to yield the final product . Commonly used catalysts include boron trifluoride etherate and yttrium triflate, which facilitate the formation of the dithiane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the dithiane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles like organolithium or Grignard reagents are often used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted dithianes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of heterocyclic compounds.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a useful intermediate in carbon-carbon bond-forming reactions. The ester group can participate in esterification and transesterification reactions, further expanding its utility in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-methyl-2-cyclohexanone-1-carboxylate: Similar in structure but lacks the dithiane moiety.
1,3-Dithiane derivatives: Share the dithiane ring but differ in the substituents attached to the ring.
Uniqueness
Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate is unique due to the presence of both the cyclohexane ring and the 1,3-dithiane moiety, which confer distinct reactivity and stability properties. This combination allows for versatile applications in organic synthesis and potential biological activities .
Eigenschaften
CAS-Nummer |
798555-94-9 |
|---|---|
Molekularformel |
C13H20O2S2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H20O2S2/c1-2-15-12(14)10-4-6-11(7-5-10)13-16-8-3-9-17-13/h10H,2-9H2,1H3 |
InChI-Schlüssel |
CTHSZVJCPGWGSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(=C2SCCCS2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


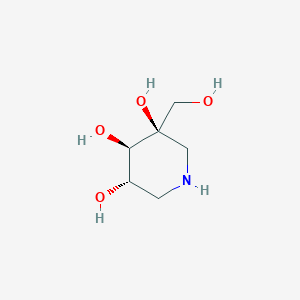
![2-[Benzyl(methyl)amino]-3-methylpentanal](/img/structure/B12541039.png)
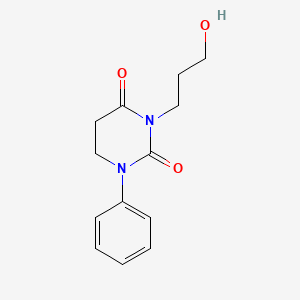
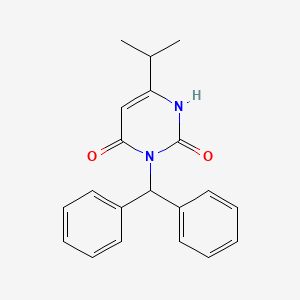

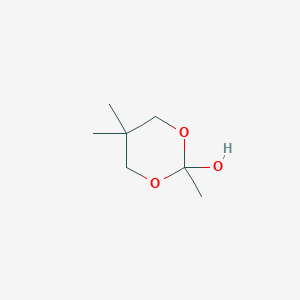
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B12541081.png)
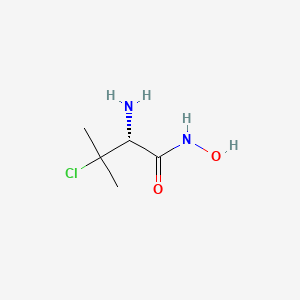
![1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride](/img/structure/B12541086.png)
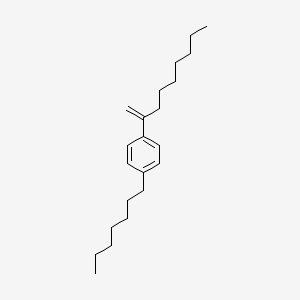
![2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12541090.png)
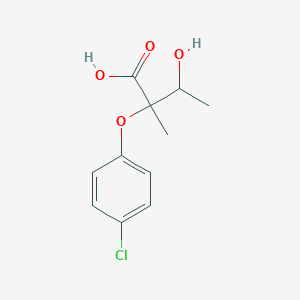
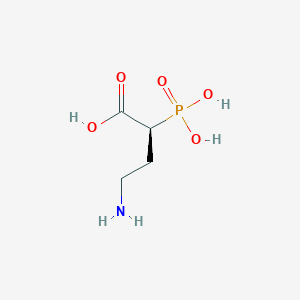
![1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene](/img/structure/B12541099.png)
